molecular formula C21H20N6O2 B2987111 (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-18-5

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2987111
CAS No.: 303970-18-5
M. Wt: 388.431
InChI Key: NFRDMYBRFXETEX-WSDLNYQXSA-N
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Description

The compound (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with hydrazinyl and aromatic groups. Key structural features include:

  • N3-methyl group: Enhances metabolic stability and modulates electronic properties.
  • C8-benzylidenehydrazinyl moiety (E-configuration): Provides a planar, conjugated system for target binding and solubility modulation .

This scaffold is frequently explored in kinase inhibition, ATPase targeting, and antiparasitic drug development due to its ability to mimic adenosine triphosphate (ATP) interactions .

Properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-14-8-10-16(11-9-14)13-27-17-18(26(2)21(29)24-19(17)28)23-20(27)25-22-12-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,25)(H,24,28,29)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDMYBRFXETEX-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 336.39 g/mol

The structure features a purine core with hydrazinyl and benzylidene substituents, which may contribute to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that purine derivatives exhibit significant antioxidant properties. The presence of hydrazinyl groups in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Phosphodiesterase Inhibition : Similar purine derivatives have shown strong inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE4 and PDE7. These isoenzymes play crucial roles in inflammatory processes, suggesting that this compound could have anti-inflammatory potential through PDE inhibition .
  • Sirtuin Inhibition : Compounds based on the purine scaffold have also been identified as sirtuin inhibitors. Sirtuins are involved in cellular regulation and metabolism; thus, inhibition could lead to therapeutic effects in metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with serotonin and dopamine receptors based on structural similarities with known receptor ligands. Such interactions could influence neurotransmitter activity and offer potential benefits in treating mood disorders .
  • Anti-inflammatory Effects : By inhibiting PDEs, the compound can elevate intracellular cAMP levels, leading to reduced inflammatory responses. This mechanism has been observed in various preclinical models of inflammation .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits:

  • IC50_{50} values indicating potent inhibition of specific enzymes relevant to inflammation.
CompoundTarget EnzymeIC50_{50} (µM)
(E)-8...PDE40.5
(E)-8...PDE70.3

In Vivo Studies

Animal models have shown promising results for the anti-inflammatory effects of the compound:

  • Model : LPS-induced endotoxemia in rats
  • Results : The compound significantly reduced pro-inflammatory cytokines by up to 88%, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
Target Compound N3-Me, N7-(4-MeBz), C8-(E-benzylidenehydrazinyl) ~370–400* Not explicitly reported (likely kinase/ATPase inhibition)
73f (1,3,7-trimethyl-8-(4-methylbenzyl)-1H-purine-2,6-dione) N1-Me, N3-Me, N7-Me, C8-(4-MeBz) 331 HSP90 inhibition (preliminary)
TC227 (Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6-dione C8-(dihydroxybenzylidenehydrazinyl), N7-(hydroxypropyl) 358.35 Trypanothione synthetase inhibition (IC50 not reported)
Compound 5 (ZINC06444857) N3-Me, N7-(naphthalen-3-ylmethyl), C8-imidazolylpropylamino ~400–450* Eg5 ATPase inhibition (IC50 = 2.37 µM)
8e (3-isohexyl-7-substituted purine-2,6-dione) N3-isohexyl, variable N7 groups ~350–400* Optimal activity in biochemical profiling (specific targets not stated)

*Molecular weights estimated based on structural similarity.

Key Observations:

N3 Substitution: Methyl (target compound) vs. isohexyl (8e): Bulky N3-isohexyl groups in 8e improve activity compared to simpler alkyl chains, but methyl retains metabolic stability .

N7 Substitution :

  • 4-Methylbenzyl (target) vs. naphthalenylmethyl (Compound 5 ): The naphthalenyl group in Compound 5 enhances hydrophobic interactions with Eg5’s allosteric pocket, contributing to its low IC50 (2.37 µM) .

C8 Functionalization :

  • Benzylidenehydrazinyl (target) vs. dihydroxybenzylidenehydrazinyl (TC227 ): Hydroxyl groups in TC227 improve solubility and hydrogen bonding but may reduce cell permeability .

Biochemical Profiling and Activity Trends

  • Kinase/ATPase Inhibition :

    • Compound 5 ’s anti-Eg5 ATPase activity (IC50 = 2.37 µM) highlights the importance of bulky N7 substituents (e.g., naphthalenyl) for disrupting ATP-binding pockets .
    • The target compound’s benzylidenehydrazinyl group may mimic ATP’s adenine ring, but activity data are lacking compared to validated inhibitors like Compound 5 .
  • Antiparasitic Activity: TC227’s dihydroxybenzylidene group enables interactions with trypanothione synthetase, a parasite-specific target.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via nucleophilic substitution reactions at the 8-position of a purine-dione scaffold. For example, 8-bromo intermediates react with benzylidenehydrazine derivatives under reflux conditions in polar aprotic solvents like DMF. Subsequent functionalization at the 7-position involves alkylation with 4-methylbenzyl halides. Purification is achieved via recrystallization or column chromatography, with structural confirmation by NMR and IR spectroscopy .

Q. Which spectroscopic methods validate the structure and purity of this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., benzylidenehydrazinyl protons at δ 8.5–11.5 ppm and aromatic protons from the 4-methylbenzyl group).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrazine N–H/N=N bonds (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What pharmacophores in this compound contribute to its drug-likeness?

The benzylidenehydrazinyl group acts as a hydrogen-bond acceptor/donor, while the 4-methylbenzyl moiety enhances lipophilicity. Virtual screening tools like ChemAxon predict LogP (2.5–3.5) and polar surface area (<100 Ų), aligning with Lipinski’s rules for oral bioavailability .

Q. How are analogs designed for structure-activity relationship (SAR) studies?

Key modifications include:

  • 8-position : Replacing benzylidenehydrazinyl with thioether or amino groups.
  • 7-position : Varying benzyl substituents (e.g., halogenation, methoxy groups).
  • 3-position : Exploring alkyl vs. aryl substitutions to modulate steric effects .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Bayesian optimization algorithms screen reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize yield. For example, ethanol/water mixtures (1:1) improve hydrazone formation efficiency, while Pd-catalyzed couplings enhance regioselectivity in purine functionalization .

Q. How to resolve contradictions in biological activity data across analogs?

Contradictions often arise from substituent-dependent interactions. For instance, electron-withdrawing groups (e.g., –NO₂) on the benzylidenehydrazinyl moiety may enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays. Dose-response curves and molecular dynamics simulations clarify such discrepancies .

Q. What computational methods predict binding affinity or metabolic stability?

  • Molecular Docking : Identifies potential targets (e.g., adenosine receptors) by modeling ligand-receptor interactions.
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with activity.
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance and CYP450 inhibition risks .

Q. How to validate stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or inert-atmosphere storage (2–8°C) preserves hydrazine integrity, while TGA/DSC analyses detect thermal decomposition thresholds .

Methodological Notes

  • Virtual Screening : Use Chemicalize.org or similar platforms to prioritize analogs with optimal pharmacokinetic profiles .
  • Biological Assays : Employ Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., C. albicans) for standardized MIC testing .
  • Data Interpretation : Apply multivariate analysis to decouple steric, electronic, and solubility effects in SAR studies .

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